![molecular formula C15H20N4O B7530774 1-[(1-Methylpyrazol-4-yl)methyl]-3-(2,4,6-trimethylphenyl)urea](/img/structure/B7530774.png)
1-[(1-Methylpyrazol-4-yl)methyl]-3-(2,4,6-trimethylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-Methylpyrazol-4-yl)methyl]-3-(2,4,6-trimethylphenyl)urea, also known as MPMTU, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPMTU is a urea derivative that has shown promising results in various studies, making it a topic of interest for researchers in the field of pharmacology.
Mechanism of Action
The mechanism of action of 1-[(1-Methylpyrazol-4-yl)methyl]-3-(2,4,6-trimethylphenyl)urea is not fully understood. However, studies suggest that 1-[(1-Methylpyrazol-4-yl)methyl]-3-(2,4,6-trimethylphenyl)urea may act by inhibiting certain enzymes or signaling pathways that are involved in inflammation or cancer cell growth.
Biochemical and Physiological Effects:
1-[(1-Methylpyrazol-4-yl)methyl]-3-(2,4,6-trimethylphenyl)urea has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. 1-[(1-Methylpyrazol-4-yl)methyl]-3-(2,4,6-trimethylphenyl)urea has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[(1-Methylpyrazol-4-yl)methyl]-3-(2,4,6-trimethylphenyl)urea in lab experiments include its potential therapeutic applications, its ease of synthesis, and its ability to inhibit specific enzymes or signaling pathways. However, the limitations of using 1-[(1-Methylpyrazol-4-yl)methyl]-3-(2,4,6-trimethylphenyl)urea in lab experiments include its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 1-[(1-Methylpyrazol-4-yl)methyl]-3-(2,4,6-trimethylphenyl)urea. One potential direction is to study the effects of 1-[(1-Methylpyrazol-4-yl)methyl]-3-(2,4,6-trimethylphenyl)urea on other diseases, such as autoimmune diseases or neurodegenerative diseases. Another direction is to explore the use of 1-[(1-Methylpyrazol-4-yl)methyl]-3-(2,4,6-trimethylphenyl)urea in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, further studies are needed to fully understand the mechanism of action of 1-[(1-Methylpyrazol-4-yl)methyl]-3-(2,4,6-trimethylphenyl)urea and its potential side effects.
Synthesis Methods
The synthesis of 1-[(1-Methylpyrazol-4-yl)methyl]-3-(2,4,6-trimethylphenyl)urea involves the reaction of 1-methyl-4-(chloromethyl)pyrazole with 3-(2,4,6-trimethylphenyl)isocyanate in the presence of a base. The resulting product is then purified through recrystallization to obtain the final 1-[(1-Methylpyrazol-4-yl)methyl]-3-(2,4,6-trimethylphenyl)urea compound.
Scientific Research Applications
1-[(1-Methylpyrazol-4-yl)methyl]-3-(2,4,6-trimethylphenyl)urea has been studied for its potential therapeutic applications in various diseases. One study found that 1-[(1-Methylpyrazol-4-yl)methyl]-3-(2,4,6-trimethylphenyl)urea has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Another study showed that 1-[(1-Methylpyrazol-4-yl)methyl]-3-(2,4,6-trimethylphenyl)urea can inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer treatment.
properties
IUPAC Name |
1-[(1-methylpyrazol-4-yl)methyl]-3-(2,4,6-trimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-10-5-11(2)14(12(3)6-10)18-15(20)16-7-13-8-17-19(4)9-13/h5-6,8-9H,7H2,1-4H3,(H2,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIOXJVOMGHFSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)NCC2=CN(N=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

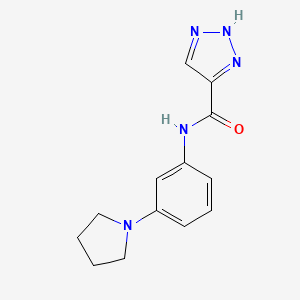
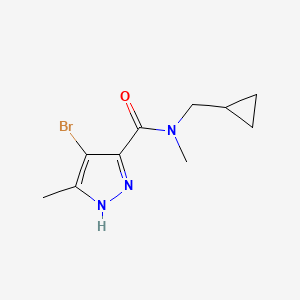

![Methyl 5-[[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]carbamoyl]thiophene-2-carboxylate](/img/structure/B7530719.png)
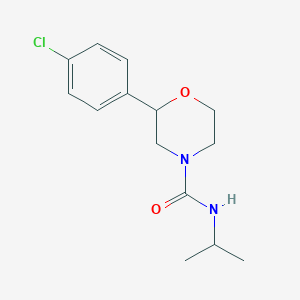
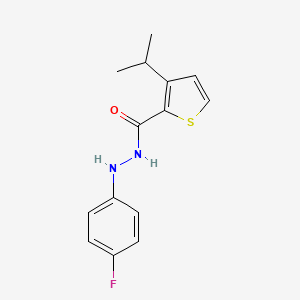
![1-(4-Cyclopropyl-1,3-thiazol-2-yl)-3-[(3-hydroxyphenyl)methyl]urea](/img/structure/B7530728.png)
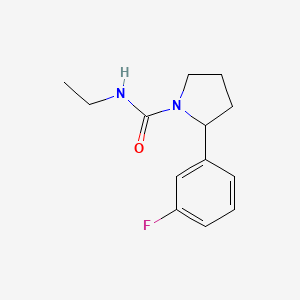
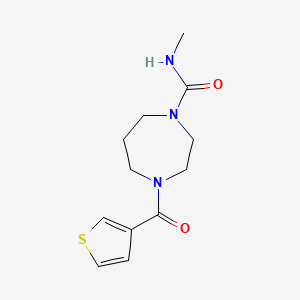
![3-methyl-N~5~-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B7530761.png)

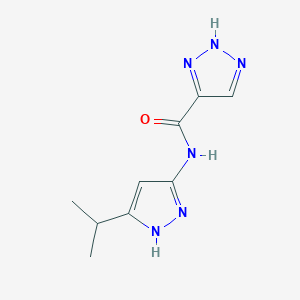

![N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]acetamide](/img/structure/B7530786.png)